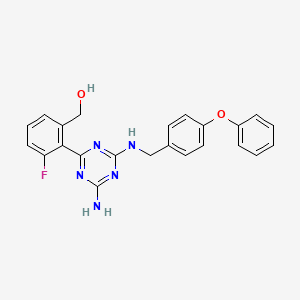
N-Fmoc-N'-(azido-PEG4)-L-Lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N'-(azido-PEG4)-L-Lysine is a crosslinker containing one Fmoc protected amine, an azide group, and a lysine. The azide group enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Peptide Ligation and Synthesis
- The azido-protected Fmoc–Lys–OH, synthesized from Fmoc–Lys–OH, is used in peptide condensation reactions such as the Ag+-free thioester method. It is effective for peptide ligation without significant side reactions, and the azido group can be reduced to an amino group post-condensation (Katayama et al., 2008).
Synthesis of Modified Peptides
- Fmoc-Lys(Mmt)-OH, a derivative of lysine, is used in the preparation of branched and cyclic peptides or modification of peptides with dye labels, biotin, or functional groups. It is particularly useful due to its acid-labile nature, allowing for selective cleaving and modification (Tong & Hong, 2001).
Glycoprotein Synthesis
- In the synthesis of glycosylated proteins, such as mouse pro-opiomelanocortin (1-74), the azido group in Fmoc-protected lysine is used to protect Lys side chains for chemoselective ligation, demonstrating compatibility with glycoprotein synthesis methods (Katayama et al., 2010).
Modification of Amino Acids
- The synthesis of Fmoc-protected modified amino acids, such as (2S,5R)-6-azido-5-hydroxylysine, allows for their use in solid-phase peptide synthesis, enabling the creation of proteins with post-translationally modified lysine (Johannes & Brimble, 2013).
Applications in Hydrogels and Nanoparticles
- Fmoc-functionalized amino acids, including lysine derivatives, are used to construct hydrogels with properties such as pH-controlled ambidextrous gelation, significant in the development of low molecular weight gelators with various applications (Reddy et al., 2015).
- Fmoc amino acid nanoparticle building blocks, such as Lys-monofunctionalized gold nanoparticles, are synthesized for the fabrication of linear nanoparticle arrays via peptide linkage systems (Sung et al., 2004).
properties
Molecular Formula |
C32H43N5O9 |
|---|---|
Molecular Weight |
641.72 |
IUPAC Name |
6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H43N5O9/c33-37-35-14-16-43-18-20-45-22-21-44-19-17-42-15-12-30(38)34-13-6-5-11-29(31(39)40)36-32(41)46-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-4,7-10,28-29H,5-6,11-23H2,(H,34,38)(H,36,41)(H,39,40) |
InChI Key |
JYTFGMAXFXMYNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
N-Fmoc-N'-(azido-PEG4)-L-Lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)

